molecular formula C20H21NO4S B2424282 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide CAS No. 863008-37-1

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide

Cat. No. B2424282
CAS RN: 863008-37-1
M. Wt: 371.45
InChI Key: RTURKPRRGBMLAC-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide, also known as DTT-205, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory effects. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling pathways. PDE inhibitors have been studied for their potential therapeutic applications in various diseases, including erectile dysfunction and pulmonary hypertension.
Biochemical and Physiological Effects
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. Inflammatory cytokine production has been shown to be reduced in response to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide treatment. In models of neurodegenerative diseases, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have low toxicity in vitro and in vivo. Additionally, it has been shown to have a broad range of therapeutic applications. However, there are also limitations to using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetics and pharmacodynamics. Additionally, clinical trials are needed to evaluate its safety and efficacy in humans. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide may also have potential applications in other diseases, such as cardiovascular disease and metabolic disorders. Further research is needed to explore these potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide involves the reaction of 2-phenoxy-N-(p-tolyl)propanamide with thionyl chloride and anhydrous pyridine to yield N-(2-phenoxypropanoyl)-N-(p-tolyl)thiocarbamide. This intermediate is then reacted with hydrogen peroxide and acetic acid to yield N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide has shown promising results in inhibiting cancer cell growth and inducing apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide has been studied for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-15-8-10-17(11-9-15)21(18-12-13-26(23,24)14-18)20(22)16(2)25-19-6-4-3-5-7-19/h3-13,16,18H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTURKPRRGBMLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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